molecular formula C15H24N2O7S B1674225 Lactacystin CAS No. 133343-34-7

Lactacystin

Numéro de catalogue: B1674225
Numéro CAS: 133343-34-7
Poids moléculaire: 376.4 g/mol
Clé InChI: DAQAKHDKYAWHCG-RWTHQLGUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cell Cycle Regulation and Apoptosis

Lactacystin has been instrumental in studies investigating cell cycle regulation and apoptosis. For instance, research demonstrated that treatment with this compound significantly decreases cell proliferation in vascular smooth muscle cells (VSMCs) by inducing cell cycle arrest and increasing levels of the cyclin-dependent kinase inhibitor p21. This effect was associated with a substantial reduction in neointimal formation following vascular injury .

Neurite Outgrowth Studies

Originally isolated for its ability to induce neurite outgrowth in neuroblastoma cells, this compound has been used to study neuronal differentiation and regeneration. Its application has provided insights into neurodegenerative diseases by elucidating the role of protein degradation pathways in neuronal health and survival .

Cancer Research

This compound's role as a proteasome inhibitor has made it a valuable agent in cancer research. By disrupting the degradation of oncogenic proteins, this compound can enhance apoptosis in cancer cells and has been explored as a potential therapeutic strategy against various malignancies. In particular, its effects on tumor growth inhibition have been documented in several studies .

Cardiovascular Studies

In cardiovascular research, this compound has been utilized to investigate the mechanisms underlying vascular remodeling and smooth muscle cell proliferation. Studies have shown that this compound treatment leads to reduced migration and proliferation of VSMCs, suggesting its potential for therapeutic applications in conditions such as atherosclerosis .

Case Studies

Study TitleObjectiveKey Findings
Effects of this compound on Vascular Smooth Muscle Cells To evaluate the impact on VSMC growth and migrationThis compound reduced cell number by 60% at day 3 and inhibited migration by 46% .
This compound Induces Neurite Outgrowth To assess its effects on neuroblastoma cellsDemonstrated significant neurite outgrowth, implicating its role in neuronal differentiation .
This compound as a Cancer Therapeutic To explore its potential against tumor growthEnhanced apoptosis in cancer cells through disruption of protein degradation pathways .

Biomedical Applications

The implications of this compound extend beyond basic research into potential therapeutic applications:

  • Neurodegenerative Diseases : Understanding how proteasome inhibition affects neuronal survival may lead to novel treatments for diseases like Alzheimer's.
  • Cancer Therapy : As a proteasome inhibitor, this compound may be developed into adjunct therapies for enhancing the efficacy of existing cancer treatments.
  • Cardiovascular Interventions : Targeting VSMC proliferation could provide new strategies for preventing restenosis after vascular interventions.

Mécanisme D'action

Target of Action

Lactacystin primarily targets the proteasome , a high molecular weight, multicatalytic protease complex responsible for most non-lysosomal intracellular protein degradation . The proteasome is composed of a 20S catalytic core and additional subunits that are thought to be involved in the recognition and unfolding of ubiquitinated proteins .

Mode of Action

This compound binds certain catalytic subunits of the 20S proteasome and inhibits the three best characterized peptidase activities of the proteasome . At least one of these catalytic subunits is modified by this compound on the side chain hydroxyl of the amino-terminal threonine , which appears to function as the catalytic nucleophile in the proteolytic mechanism . This compound also inhibits peptide hydrolysis by the larger 26S complex and inhibits ubiquitin/proteasome-mediated degradation of short and long-lived proteins in the cell .

Biochemical Pathways

This compound’s action affects the ubiquitin-proteasome pathway (UPP) in eukaryotic cells . The UPP is responsible for the degradation of most proteins in the cell, including misfolded proteins and proteins involved in cell cycle progression and regulation of gene transcription . By inhibiting the proteasome, this compound disrupts this pathway, leading to an accumulation of proteins that would otherwise be degraded .

Pharmacokinetics

The systemic toxicity of this compound prevents its clinical use when administered systemically . This compound can be delivered intratumorally, and it has been incorporated into controlled-release polymers for treating experimental gliomas . This method of delivery circumvents the systemic toxicity and allows for the local application of this compound .

Result of Action

This compound inhibits cell proliferation and induces neurite outgrowth in a murine neuroblastoma cell line . It has been used to implicate proteolysis by the proteasome in a number of fundamental processes from cellular differentiation and apoptosis to the degradation of proteins normally residing in the endoplasmic reticulum . Inhibition of the proteasome by this compound enhances oligodendroglial cell differentiation .

Action Environment

The action of this compound can be influenced by the environment in which it is used. For instance, new formulations and delivery systems may facilitate its use clinically as an anticancer agent . The environment within a tumor, for example, can affect the efficacy of this compound when it is delivered intratumorally .

Analyse Biochimique

Biochemical Properties

Lactacystin interacts with the proteasome, a protein complex responsible for the bulk of proteolysis in the cell, as well as proteolytic activation of certain protein substrates . This discovery helped to establish the proteasome as a mechanistically novel class of protease: an amino-terminal threonine protease .

Cellular Effects

This compound has been found to inhibit cell-cycle progression and induce neurite outgrowth in vitro . It has also been shown to stimulate new possibilities in cancer control . In oligodendroglial cell primary cultures, this compound was found to produce withdrawal from the cell cycle and induce biochemical and morphological differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the proteasome. The transformation product of this compound, clasto-lactacystin β-lactone, covalently modifies the amino-terminal threonine of specific catalytic subunits of the proteasome . This modification inhibits the proteasome’s ability to degrade proteins, leading to an accumulation of proteins within the cell .

Temporal Effects in Laboratory Settings

In a study using mouse primary cortical neurons and neuroblastoma SH-SY5Y cells, cells were incubated with this compound for 48 hours The effects of this compound on these cells were observed over this time period

Metabolic Pathways

Given its role as a proteasome inhibitor, it is likely that this compound interacts with enzymes involved in protein degradation .

Méthodes De Préparation

La lactacystine peut être synthétisée par différentes voies. La première synthèse totale a été développée en 1992 par Corey et Reichard . La voie de synthèse comprend plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les méthodes de production industrielle impliquent souvent des processus de fermentation utilisant des cultures de Streptomyces, suivis d'étapes d'extraction et de purification .

Analyse Des Réactions Chimiques

La lactacystine subit plusieurs types de réactions chimiques :

    Oxydation : La lactacystine peut être oxydée pour former divers dérivés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la lactacystine.

    Substitution : La lactacystine peut subir des réactions de substitution, en particulier au niveau des groupes amide et hydroxyle.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés de la lactacystine avec des activités biologiques modifiées .

Applications de la recherche scientifique

La lactacystine a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La lactacystine exerce ses effets en inhibant le protéasome. Elle se lie aux sous-unités catalytiques du protéasome, modifiant spécifiquement les résidus de thréonine aminoterminaux. Cette inhibition empêche le protéasome de dégrader les protéines ubiquitinées, ce qui entraîne l'accumulation de ces protéines et les effets cellulaires qui en résultent . Le produit de transformation de la lactacystine, la β-lactone de clasto-lactacystine, joue également un rôle crucial dans ce mécanisme .

Comparaison Avec Des Composés Similaires

La lactacystine est unique parmi les inhibiteurs du protéasome en raison de sa structure non peptidique. Des composés similaires comprennent :

La particularité de la lactacystine réside dans son origine microbienne et sa capacité à inhiber sélectivement le protéasome sans affecter les autres protéases .

Activité Biologique

Lactacystin is a potent and selective inhibitor of the 20S proteasome, a crucial component in the ubiquitin-proteasome pathway responsible for degrading misfolded or damaged proteins. This compound has garnered significant attention in biomedical research due to its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, effects on various cell types, and implications for disease treatment.

This compound was originally isolated from Streptomyces lactacystinaeus and is characterized by a non-peptide skeleton that includes two alpha-amino acids: N-acetylcysteine and a novel pyroglutamic acid derivative. Its structure allows it to bind covalently to the N-terminal threonine residue in specific beta-subunits of the proteasome, leading to irreversible inhibition of proteolytic activity .

The inhibition by this compound affects three distinct peptidase activities of the proteasome—chymotrypsin-like, trypsin-like, and caspase-like—each at different rates. Notably, this compound does not inhibit lysosomal protein degradation, distinguishing it from other proteasome inhibitors .

Neuronal Cells

This compound has been shown to induce neurite outgrowth in neuroblastoma cells (Neuro 2a), highlighting its potential neuroprotective effects. Studies indicate that this compound can enhance neuronal differentiation by stabilizing survival signals through the JAK/STAT signaling cascade .

Oligodendroglial Cells

In oligodendroglial cell cultures, this compound treatment leads to significant morphological changes and differentiation into myelin-forming cells. The compound induces withdrawal from the cell cycle and promotes expression of differentiation markers such as O4 and myelin basic proteins while downregulating proliferation markers like cyclin E .

Table 1: Effects of this compound on Oligodendroglial Cells

Concentration (nM)Cell Cycle WithdrawalDifferentiation MarkersProliferation Markers
50ModerateIncreased O4Decreased cyclin E
100SignificantIncreased myelin basic proteinDecreased cdk2
200CompleteExtensive myelin sheetsAbolished cyclin D/cdk4

Cytotoxicity and Therapeutic Potential

This compound exhibits cytotoxic effects against various cancer cell lines, including glioma cells (9L and F98). Research indicates that it can effectively induce apoptosis in these cells, suggesting potential use as an anticancer agent . The compound's ability to selectively inhibit proteasome activity without affecting other proteases makes it a valuable tool for studying cellular processes related to protein degradation.

Case Studies and Research Findings

  • Neuroprotection : In a study evaluating this compound's effects on dopaminergic neurons, pretreatment with neuroprotective agents demonstrated a reduction in this compound-induced degeneration, suggesting therapeutic avenues for neurodegenerative diseases like Parkinson's .
  • Immune Response Modulation : Research has shown that low concentrations of this compound can enhance antigen presentation by modulating MHC class I peptide ligands, while higher concentrations lead to reduced presentation. This dual effect underscores the complexity of this compound's role in immune responses .
  • Synthetic Analog Development : The synthesis of this compound analogs has led to enhanced understanding of its structure-activity relationship, providing insights into developing more potent proteasome inhibitors .

Propriétés

IUPAC Name

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQAKHDKYAWHCG-RWTHQLGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897422
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133343-34-7
Record name Lactacystin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133343-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactacystin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lactacystin
Reactant of Route 2
Lactacystin
Reactant of Route 3
Lactacystin
Reactant of Route 4
Lactacystin
Reactant of Route 5
Lactacystin
Reactant of Route 6
Lactacystin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.